
N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BGC20-1530, is a novel compound that has shown potential in scientific research applications. It is a small molecule inhibitor of the protein-protein interaction between two important cancer targets, MDM2 and p53.
Mécanisme D'action
The mechanism of action of N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, and it also inhibits the transcriptional activity of p53. This compound binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It induces the stabilization and activation of p53, which can lead to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the MDM2-p53 interaction. This specificity allows for the selective inhibition of this interaction, without affecting other cellular processes. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness. One limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the use of N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is the development of more potent analogs of this compound, which can enhance its effectiveness as a cancer therapeutic. Another direction is the investigation of its potential use in combination with other cancer therapeutics, such as chemotherapy and radiation therapy. In addition, the use of this compound in animal models of cancer can provide valuable insights into its efficacy and safety as a cancer therapeutic.
Applications De Recherche Scientifique
N~2~-(4-bromobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has shown potential in scientific research applications, particularly in the field of cancer biology. It has been found to inhibit the interaction between MDM2 and p53, which is a critical step in the regulation of the p53 tumor suppressor pathway. This inhibition leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-25-12-11-20-18(22)14-21(13-15-7-9-16(19)10-8-15)26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITBEXHYQRBYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



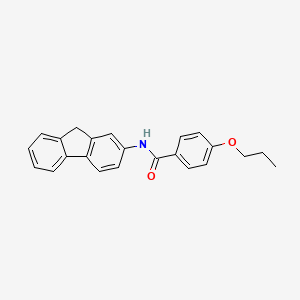
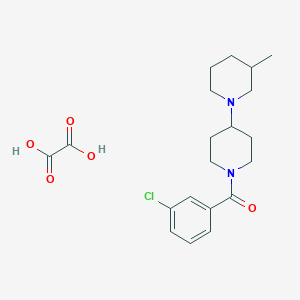
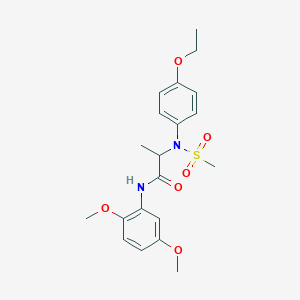
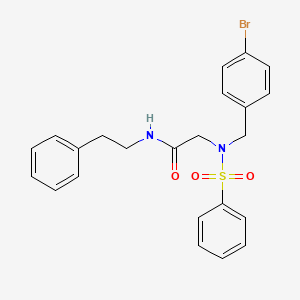
![4-tert-butyl-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3970122.png)
![N-[3-(propionylamino)phenyl]pentanamide](/img/structure/B3970125.png)
![N~1~-(3-hydroxypropyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3970143.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3970151.png)
![6-chloro-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3970158.png)
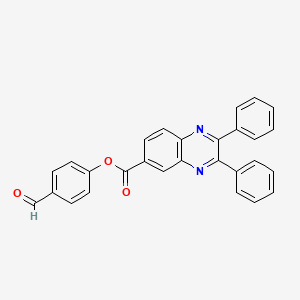
![2-(4-methoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970196.png)
![1-[1-(4-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970203.png)
![4-chloro-N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3970215.png)
![1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate](/img/structure/B3970221.png)